- 2,2-Bis(ethoxycarbonyl)vinyl (BECV) as a Versatile Amine Protecting Group for Selective Functional-Group TransformationsChemistry - A European Journal, 2010, 16(9), 2938-2943,
Cas no 93-05-0 (N,N-Diethyl-P-phenylenediamine)

93-05-0 structure
Nom du produit:N,N-Diethyl-P-phenylenediamine
Numéro CAS:93-05-0
Le MF:C10H16N2
Mégawatts:164.247442245483
MDL:MFCD00007861
CID:34683
PubChem ID:7120
N,N-Diethyl-P-phenylenediamine Propriétés chimiques et physiques
Nom et identifiant
-
- N1,N1-Diethylbenzene-1,4-diamine
- 4-AMINO-N,N-DIETHYLANILINE
- AKOS 91152
- DIETHYL(N,N-)-P-PHENYLENEDIAMINE
- DPD
- N,N-DIETHYL-1,4-BENZENEDIAMINE
- N,N-DIETHYL-PHENYLENEDIAMINE
- N,N-DIETHYL-P-PHENYLENEDIAMINE
- N,N-DIETHYL-P-PHENYLENEDIAMINEE
- P-AMINODIETHYLANILINE
- P-AMINO-N,N-DIETHYLANILINE
- 4-(Diethylamino)aniline
- 4-Aminodiethylaniline
- 4-Benzenediamine,N,N-diethyl-1
- 4-Diethylaminoaniline
- diethylaminoaniline
- Diethyl-para-phenylenediamine
- Diethyl-p-phenylenediamine
- n,n-diethyl-1,4-phenylenediamine.html
- N,N-Diethyl-1,4-phenylenediamine
- 4-N,4-N-diethylbenzene-1,4-diamine
- N-1,N-1-Diethyl-1,4-benzenediamine
- p-(Diethylamino)aniline
- N,N-diethylbenzene-1,4-diamine
- N,N-Diethyl-4-aminoaniline
- p-Phenylenediamine, N,N-diethyl-
- 1,4-Benzenediamine, N,N-diethyl-
- para-Aminodiethylaniline
- N,N-Diethyl 4-
- 1,4-Benzenediamine, N,N-diethyl- (9CI)
- N1,N1-Diethyl-1,4-benzenediamine (ACI)
- p-Phenylenediamine, N,N-diethyl- (8CI)
- 1-N,1-N-Diethylbenzene-1,4-diamine
- 4-(Diethylamino)phenylamine
- 4-(N,N-Diethylamino)aniline
- NSC 147488
- PPD 89
- N,N-Diethyl-P-phenylenediamine
-
- MDL: MFCD00007861
- Piscine à noyau: 1S/C10H16N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3
- La clé Inchi: QNGVNLMMEQUVQK-UHFFFAOYSA-N
- Sourire: NC1C=CC(N(CC)CC)=CC=1
Propriétés calculées
- Qualité précise: 164.13100
- Masse isotopique unique: 164.131349
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 3
- Complexité: 113
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'tautomères: Rien du tout
- Surface topologique des pôles: 29.3
- Le xlogp3: 2.2
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Liquide jaune pâle qui change de couleur lorsqu'il est exposé à la lumière ou à l'air.
- Dense: 0.988 g/mL at 25 °C(lit.)
- Point de fusion: 19-21 °C (lit.)
- Point d'ébullition: 115-116 °C/5 mmHg(lit.)
- Point d'éclair: Température Fahrenheit: 282.2°f
Degrés Celsius: 139 ° C - Indice de réfraction: n20/D 1.571(lit.)
- Solubilité: water: insoluble
- Coefficient de répartition de l'eau: <0.1 g/100 mL at 19 ºC
- Stabilité / durée de conservation: Stability Air and light sensitive. Incompatible with strong oxidizing agents, strong acids.
- Le PSA: 29.26000
- Le LogP: 2.69620
- Sensibilité: Sensible à la lumière, à l'air et à la chaleur
- Solubilité: Il peut être mélangé avec des alcools et des éthers et est insoluble dans l'eau.
N,N-Diethyl-P-phenylenediamine Informations de sécurité
-
Symbolisme:
- Provoquer:Dangereux
- Mot signal:Danger
- Description des dangers: H301,H314
- Déclaration d'avertissement: P280,P301+P310,P305+P351+P338,P310
- Numéro de transport des marchandises dangereuses:UN 2922 8/PG 2
- Wgk Allemagne:3
- Code de catégorie de danger: 25-34
- Instructions de sécurité: S26-S36-S45
- RTECS:SS9275000
-
Identification des marchandises dangereuses:
- Niveau de danger:6.1(b)
- Groupe d'emballage:II
- Conditions de stockage:<0°C
- Terminologie du risque:R25; R34
- Catégorie d'emballage:III
- Durée de la sécurité:6.1(b)
N,N-Diethyl-P-phenylenediamine Données douanières
- Code HS:29215190
- Données douanières:
Code douanier chinois:
29215190
N,N-Diethyl-P-phenylenediamine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A290561-5g |
N,N-Diethyl-p-phenylenediamine |
93-05-0 | 98% | 5g |
$23.0 | 2025-02-20 | |
Enamine | EN300-33900-100.0g |
N1,N1-diethylbenzene-1,4-diamine |
93-05-0 | 95.0% | 100.0g |
$61.0 | 2025-03-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D140064-1g |
N,N-Diethyl-P-phenylenediamine |
93-05-0 | >98.0%(GC) | 1g |
¥61.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D140064-500g |
N,N-Diethyl-P-phenylenediamine |
93-05-0 | >98.0%(GC) | 500g |
¥6335.90 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24370-25g |
N,N-Diethyl-p-phenylenediamine |
93-05-0 | 25g |
¥668.0 | 2021-09-08 | ||
Ambeed | A290561-25g |
N,N-Diethyl-p-phenylenediamine |
93-05-0 | 98% | 25g |
$72.0 | 2025-02-20 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | ED2419-5g |
N,N-Diethyl-P-phenylenediamine |
93-05-0 | ≥97% | 5g |
¥220元 | 2023-09-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 261513-25G |
N,N-Diethyl-P-phenylenediamine |
93-05-0 | 25g |
¥977.76 | 2023-12-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24370-5g |
N,N-Diethyl-p-phenylenediamine |
93-05-0 | 5g |
¥238.0 | 2021-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N823164-1g |
N,N-Diethyl-1,4-phenylenediamine |
93-05-0 | 98% | 1g |
¥66.00 | 2022-01-10 |
N,N-Diethyl-P-phenylenediamine Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Ethylenediamine Solvents: Ethanol ; 15 min, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Référence
- Preparation of benzenesulfonamide derivatives as signal transduction inhibitors of transforming growth factor-β (TGF-β), World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Goethite , Hydrazine hydrate (1:1) Solvents: Ethanol ; 0 °C; 4 h, 80 °C
Référence
- Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitorsBioorganic Chemistry, 2020, 94,,
Synthetic Routes 4
Synthetic Routes 5
Conditions de réaction
Référence
- Process for preparing N,N-diethyl-1,4-phenylenediamine oxalate, China, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, 1 atm, rt
Référence
- Discovery of Potent, Selective Stem Cell Factor Receptor/Platelet Derived Growth Factor Receptor Alpha (c-KIT/PDGFRα) Dual Inhibitor for the Treatment of Imatinib-Resistant Gastrointestinal Stromal Tumors (GISTs)Journal of Medicinal Chemistry, 2017, 60(12), 5099-5119,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
Référence
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agentsNew Journal of Chemistry, 2019, 43(25), 10190-10202,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium ; 333 K
Référence
- Synthesis and catalytic properties of immobilized palladium-potassium humate catalysts supported on mineral supportsIzvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2007, (4), 30-34,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Methanol , Aluminum , Ammonium chloride Solvents: Methanol ; 5 h, 60 - 65 °C
Référence
- Reduction of nitrosoarenes into anilines by Al/NH4Cl in refluxing methanolIndian Journal of Chemistry, 2004, (3), 593-594,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Zinc , Hydrochloric acid Solvents: Water ; 4 h, 20 - 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
Référence
- Method for preparing cationic blue dye, China, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide , Benzophenone imine Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine , Palladium(1+), [bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-bipheny… Solvents: Tetrahydrofuran ; 4 h, 23 °C; 5 min, 23 °C → 80 °C; 12 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13, rt
Référence
- Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline IntermediatesOrganic Letters, 2018, 20(8), 2301-2305,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 5 h, reflux
Référence
- Preparation of (fluoropyrimidine)diamines and its application in anti-renal interstitial fibrosis drugs, China, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; < pH 3, rt
1.2 Reagents: Zinc ; 38 °C; 2 h, 38 °C
1.2 Reagents: Zinc ; 38 °C; 2 h, 38 °C
Référence
- Synthesis and characterization of new polisher agent used in electroplatingTechnologia i Jakosc Wyrobow, 2012, 56(1-2), 30-35,
Synthetic Routes 14
Conditions de réaction
1.1 Catalysts: Nickel nitrate ; 4 h, 400 °C
1.2 Reagents: Hydrogen Catalysts: 1-Butanaminium, N,N′-[1,2-phenylenebis(carbonyloxy-2,1-ethanediyl)]bis[N,N-dimet… ; 3 h, 1 MPa, 30 °C
1.2 Reagents: Hydrogen Catalysts: 1-Butanaminium, N,N′-[1,2-phenylenebis(carbonyloxy-2,1-ethanediyl)]bis[N,N-dimet… ; 3 h, 1 MPa, 30 °C
Référence
- Process for the preparation of 4-(dialkylamino)aniline by hydrogenation of 4-(dialkylamino)nitrobenzene, China, , ,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Zinc ; pH 5, rt
Référence
- Synthesis and photochemical virus inactivation of novel phenothiazinesYaoxue Xuebao, 2010, 45(1), 72-76,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Zinc , Ammonium chloride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 18 h, rt
Référence
- Optimization of WZ4003 as NUAK inhibitors against human colorectal cancerEuropean Journal of Medicinal Chemistry, 2021, 210,,
Synthetic Routes 17
Conditions de réaction
Référence
- Process for preparation of N,N-diethyl-1,4-phenylenediamine sulfate with high purity, China, , ,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 4 h, rt
Référence
- Combination of 4-anilinoquinazoline, arylurea and tertiary amine moiety to discover novel anticancer agentsBioorganic & Medicinal Chemistry, 2016, 24(2), 179-190,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Zinc , Hydrochloric acid Solvents: Water ; 20 °C; 2.5 h, 20 °C
1.2 Reagents: Sodium hydroxide ; pH 14
1.2 Reagents: Sodium hydroxide ; pH 14
Référence
- Process for preparation of N,N-diethyl-1,4-diaminobenzene phosphate, China, , ,
Synthetic Routes 20
Conditions de réaction
Référence
- Indoles as mPGES-1 inhibitors, and their preparation, pharmaceutical compositions and their use in treatment of inflammation, World Intellectual Property Organization, , ,
N,N-Diethyl-P-phenylenediamine Raw materials
- Propanedioic acid, 2-[[[4-(diethylamino)phenyl]amino]methylene]-, 1,3-diethyl ester
- 1-Bromo-2-chlorobenzene
- Stannanamine, 1,1,1-tributyl-N,N-diethyl-
N,N-Diethyl-P-phenylenediamine Preparation Products
N,N-Diethyl-P-phenylenediamine Littérature connexe
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
2. Book reviews
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-05-0)N,N-Diethyl-1,4-phenylenediamine

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête